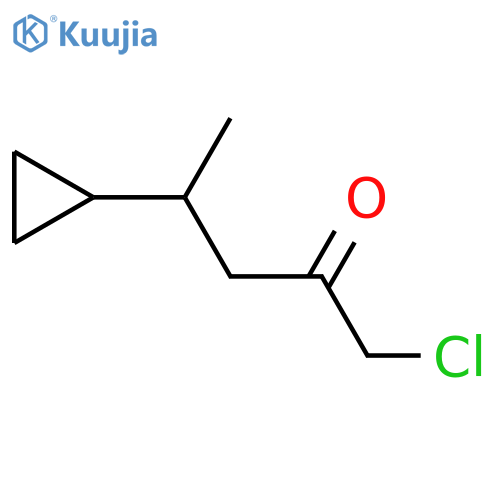

Cas no 2229299-67-4 (1-chloro-4-cyclopropylpentan-2-one)

1-chloro-4-cyclopropylpentan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-chloro-4-cyclopropylpentan-2-one

- EN300-1995191

- 2229299-67-4

-

- インチ: 1S/C8H13ClO/c1-6(7-2-3-7)4-8(10)5-9/h6-7H,2-5H2,1H3

- InChIKey: SAUDOMIZPZHFNB-UHFFFAOYSA-N

- ほほえんだ: ClCC(CC(C)C1CC1)=O

計算された属性

- せいみつぶんしりょう: 160.0654927g/mol

- どういたいしつりょう: 160.0654927g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 129

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 17.1Ų

1-chloro-4-cyclopropylpentan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1995191-0.5g |

1-chloro-4-cyclopropylpentan-2-one |

2229299-67-4 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-1995191-0.1g |

1-chloro-4-cyclopropylpentan-2-one |

2229299-67-4 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-1995191-5g |

1-chloro-4-cyclopropylpentan-2-one |

2229299-67-4 | 5g |

$2650.0 | 2023-09-16 | ||

| Enamine | EN300-1995191-1.0g |

1-chloro-4-cyclopropylpentan-2-one |

2229299-67-4 | 1g |

$1801.0 | 2023-06-03 | ||

| Enamine | EN300-1995191-5.0g |

1-chloro-4-cyclopropylpentan-2-one |

2229299-67-4 | 5g |

$5221.0 | 2023-06-03 | ||

| Enamine | EN300-1995191-1g |

1-chloro-4-cyclopropylpentan-2-one |

2229299-67-4 | 1g |

$914.0 | 2023-09-16 | ||

| Enamine | EN300-1995191-10g |

1-chloro-4-cyclopropylpentan-2-one |

2229299-67-4 | 10g |

$3929.0 | 2023-09-16 | ||

| Enamine | EN300-1995191-2.5g |

1-chloro-4-cyclopropylpentan-2-one |

2229299-67-4 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-1995191-10.0g |

1-chloro-4-cyclopropylpentan-2-one |

2229299-67-4 | 10g |

$7742.0 | 2023-06-03 | ||

| Enamine | EN300-1995191-0.25g |

1-chloro-4-cyclopropylpentan-2-one |

2229299-67-4 | 0.25g |

$840.0 | 2023-09-16 |

1-chloro-4-cyclopropylpentan-2-one 関連文献

-

Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

-

Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

1-chloro-4-cyclopropylpentan-2-oneに関する追加情報

Introduction to 1-chloro-4-cyclopropylpentan-2-one (CAS No: 2229299-67-4)

1-chloro-4-cyclopropylpentan-2-one, identified by its Chemical Abstracts Service (CAS) number 2229299-67-4, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of ketones, characterized by a carbonyl group (C=O) attached to an alkyl or aryl group. The structural uniqueness of 1-chloro-4-cyclopropylpentan-2-one lies in its substitution pattern, which includes both a chloro group and a cyclopropyl substituent on a pentanone backbone. Such structural features make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

The compound's molecular structure, featuring a five-carbon chain with a ketone at the second carbon and chloro and cyclopropyl groups at the fourth and fifth positions respectively, imparts distinct electronic and steric properties. The chloro group introduces electrophilic character, making the molecule susceptible to nucleophilic substitution reactions, while the cyclopropyl ring introduces steric hindrance that can influence reaction pathways and product selectivity. These attributes have made 1-chloro-4-cyclopropylpentan-2-one a valuable building block in medicinal chemistry.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways relevant to human health. The structural motifs present in 1-chloro-4-cyclopropylpentan-2-one have been explored in the design of molecules that interact with biological targets such as enzymes and receptors. For instance, the combination of a ketone group with halogen substituents is common in drug candidates due to their ability to engage in hydrogen bonding and hydrophobic interactions with biological macromolecules. This has led to investigations into its potential as an intermediate for synthesizing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases.

One of the most compelling aspects of 1-chloro-4-cyclopropylpentan-2-one is its utility in cross-coupling reactions, particularly those involving palladium-catalyzed processes. The presence of both a chloro group and a reactive C-H bond adjacent to the carbonyl group makes it an ideal candidate for Suzuki-Miyaura coupling reactions, allowing for the introduction of aryl or heteroaryl groups. Such modifications can significantly alter the pharmacological properties of derived compounds, enabling fine-tuning of their potency, selectivity, and pharmacokinetic profiles. Researchers have leveraged these reactions to generate libraries of substituted derivatives, which have been screened for biological activity.

The synthesis of 1-chloro-4-cyclopropylpentan-2-one itself is an interesting challenge that has been addressed through multiple methodologies. One common approach involves the chlorination of an appropriate ketone precursor using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Alternatively, cyclization reactions starting from acetylenic precursors or Grignard reagents have also been employed to construct the cyclopropyl moiety. The choice of synthetic route often depends on factors such as yield, scalability, and environmental considerations. Recent advances in green chemistry have prompted researchers to explore catalytic methods that minimize waste and energy consumption.

From a computational chemistry perspective, 1-chloro-4-cyclopropylpentan-2-one has been studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into its optimized geometry, vibrational frequencies, and electronic properties. These studies have helped predict its behavior in various chemical transformations, aiding in the rational design of synthetic strategies. Additionally, molecular modeling techniques have been used to assess how this compound might interact with biological targets, providing a basis for structure-based drug design.

The pharmaceutical industry has shown particular interest in derivatives of 1-chloro-4-cyclopropylpentan-2-one due to their potential therapeutic applications. For example, modifications at the cyclopropyl ring or introduction of additional functional groups have led to compounds with anti-inflammatory, antimicrobial, and anticancer properties. Preclinical studies have demonstrated promising results with certain derivatives in animal models, highlighting their biological relevance. While further research is needed to fully elucidate their mechanisms of action and safety profiles, these findings underscore the importance of 1-chloro-4-cyclopropylpentan-2-one as a scaffold for drug discovery.

The chemical reactivity of 1-chloro-4-cyclopropylpentan-2-one also extends to its transformation into other functionalized molecules through oxidation or reduction reactions. For instance, selective reduction can convert the ketone into secondary alcohols or tertiary alcohols under mild conditions using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). Conversely, oxidation can introduce additional oxygen-containing functional groups like aldehydes or carboxylic acids depending on the oxidizing conditions employed. These transformations provide additional pathways for generating diverse chemical libraries for medicinal chemistry applications.

In conclusion, 1-chloro-4-cyclopropylpentan-2-one (CAS No: 2229299-67-4) represents a structurally intriguing compound with significant potential in pharmaceutical research and development. Its unique substitution pattern offers opportunities for diverse synthetic manipulations that can lead to novel bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, 1-chloro-4-cyclopropylpentan-2-one is poised to remain an important tool in the chemist's arsenal for innovation.

2229299-67-4 (1-chloro-4-cyclopropylpentan-2-one) 関連製品

- 2097934-16-0(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N,N-dimethyl-[1,4'-bipiperidine]-1'-sulfonamide)

- 1806516-71-1(1-Bromo-1-(3-chloro-2-(chloromethyl)phenyl)propan-2-one)

- 6883-81-4(5,6,7,8-tetrahydronaphthalen-2-ylmethanol)

- 1428373-07-2(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide)

- 2172543-03-0(5-methyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazole-4-carboxamide)

- 2171849-25-3(3-{(benzyloxy)carbonylamino}-1-(4-bromophenyl)cyclobutane-1-carboxylic acid)

- 2228369-47-7(3-(1-azido-2-hydroxyethyl)benzene-1,2-diol)

- 877977-43-0(2-chloro-N-(1-cyclopropylethyl)acetamide)

- 2229121-52-0(tert-butyl N-1-(6-chloropyridin-3-yl)-2-oxoethylcarbamate)

- 2227904-25-6(methyl (3R)-3-(3-bromo-2-hydroxyphenyl)-3-hydroxypropanoate)